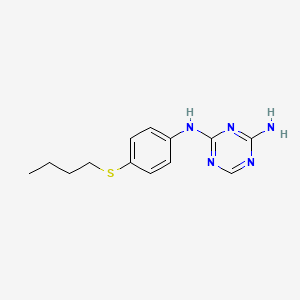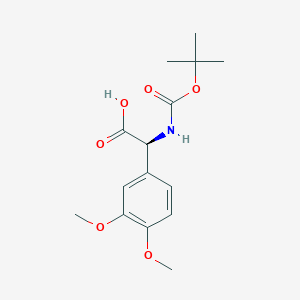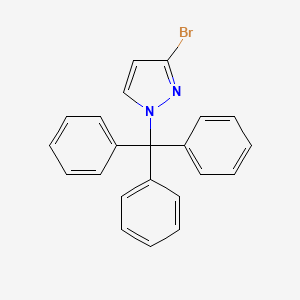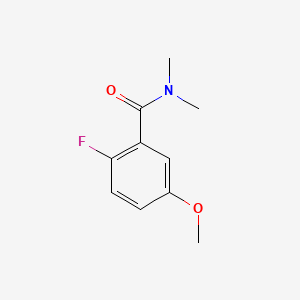![molecular formula C5H4ClN5 B14017440 7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine CAS No. 6582-99-6](/img/structure/B14017440.png)
7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridazine ring, with a chlorine atom at the 7th position and an amine group at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds. One common method includes the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid, following the amination of commercially available precursors .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, such as c-Met and VEGFR-2, by binding to their active sites and blocking their activity . This inhibition can lead to the modulation of cellular signaling pathways, affecting processes like cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine
- 1,2,3-Triazolo[4,5-b]pyridazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,3-Triazolo[4,5-d]pyridazine
Uniqueness
7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
6582-99-6 |
|---|---|
Fórmula molecular |
C5H4ClN5 |
Peso molecular |
169.57 g/mol |
Nombre IUPAC |
7-chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-9-11-2-8-10-5(11)4(3)7/h1-2H,7H2 |
Clave InChI |
TVERXAXWSVXHQH-UHFFFAOYSA-N |
SMILES canónico |
C1=NN2C=NN=C2C(=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)

![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)







![4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine](/img/structure/B14017424.png)
![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)
